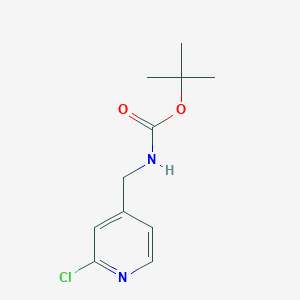

tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(2-chloropyridin-4-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-7-8-4-5-13-9(12)6-8/h4-6H,7H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZBMRJZJIUFSNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate CAS number and properties

An In-depth Technical Guide to tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on this compound. It delves into its core properties, synthesis, applications, and safety protocols, providing expert insights into its role as a critical building block in modern organic and medicinal chemistry.

Introduction and Strategic Importance

This compound, identified by CAS Number 916210-27-0 , is a heterocyclic organic compound of significant interest in the synthesis of complex molecules.[1][2][3][4] Its structure uniquely combines a reactive 2-chloropyridine moiety with a Boc-protected aminomethyl group. This configuration makes it an exceptionally valuable intermediate for introducing a functionalized pyridine ring system into target molecules.

The Boc (tert-butoxycarbonyl) protecting group is crucial, as it masks the reactivity of the primary amine, allowing for selective reactions at other sites of the molecule. It can be removed under mild acidic conditions, unmasking the amine for subsequent elaboration. The chlorine atom on the pyridine ring serves as a versatile handle for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of carbon-carbon and carbon-heteroatom bonds.

Its primary application lies in the fields of pharmaceutical and agrochemical research, where it serves as a foundational fragment for building compounds with potential biological activity, such as enzyme inhibitors or receptor modulators.[3]

Physicochemical and Handling Properties

A clear understanding of the compound's physical properties is essential for its proper handling, storage, and use in experimental setups.

| Property | Value | Source(s) |

| CAS Number | 916210-27-0 | [1][2][3] |

| Molecular Formula | C₁₁H₁₅ClN₂O₂ | [1][3][4] |

| Molecular Weight | 242.70 g/mol | [1][3][4] |

| Appearance | White to off-white solid | [1] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon) | [1][3] |

| Canonical SMILES | CC(C)(C)OC(=O)NCC1=CC(=NC=C1)Cl | [4] |

| InChI Key | InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-7-8-4-5-13-9(12)6-8/h4-6H,7H2,1-3H3,(H,14,15) | [1] |

Core Applications in Synthesis and Drug Discovery

The utility of this compound stems from its dual functionality, making it a staple in multi-step synthetic campaigns.

-

Pharmaceutical Intermediate: This compound is a key building block for creating more complex active pharmaceutical ingredients (APIs). The chloropyridine scaffold is a common feature in many biologically active molecules. For instance, related chloropyridine structures serve as precursors in the synthesis of anticoagulants like Edoxaban, highlighting the importance of this chemical class in drug manufacturing.[5][6]

-

Medicinal Chemistry: In discovery chemistry, the molecule provides a reliable scaffold for library synthesis. The chlorine atom can be readily displaced or coupled, allowing for the rapid generation of analogues to explore structure-activity relationships (SAR). The Boc-protected amine provides a latent point of diversity that can be deprotected and functionalized late in a synthetic sequence.[3]

-

Agrochemical Development: The chloropyridine moiety is known to impart pesticidal or herbicidal properties.[3] This makes the title compound a valuable starting material for developing new crop protection agents.

Synthesis Protocol: Boc-Protection of (2-chloropyridin-4-yl)methanamine

The most common and efficient synthesis of the title compound involves the protection of the primary amine of (2-chloropyridin-4-yl)methanamine using di-tert-butyl dicarbonate (Boc₂O). This is a standard and robust protocol in organic synthesis.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of the title compound.

Step-by-Step Methodology

This protocol is based on established procedures for Boc-protection of amines.[7]

-

Reaction Setup: To a solution of (2-chloropyridin-4-yl)methanamine (1.0 eq.) in an anhydrous solvent such as Dichloromethane (DCM), add a suitable non-nucleophilic base like triethylamine (Et₃N) (1.0-1.1 eq.).

-

Causality: The base is critical for neutralizing the acidic proton of the amine and the carbamic acid intermediate, driving the reaction to completion.

-

-

Addition of Reagent: Cool the mixture in an ice bath (0°C). Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 eq.) dropwise to the stirred solution.

-

Causality: Dropwise addition at a low temperature helps to control the exothermicity of the reaction and prevents potential side reactions.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Workup: Upon completion, dilute the reaction mixture with additional DCM. Wash the organic layer sequentially with water and then with brine. This removes the triethylamine hydrochloride salt and other aqueous-soluble impurities.

-

Trustworthiness: This self-validating step ensures that water-soluble byproducts are thoroughly removed before the final purification, which is crucial for obtaining a high-purity product.

-

-

Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product is then purified by silica gel column chromatography to yield the pure this compound as a solid.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this chemical intermediate.

-

Hazard Classification: While a specific OSHA GHS classification for this exact compound is not universally established, related chloropyridines and carbamates are often classified as irritants. Assume the compound may cause skin, eye, and respiratory irritation.[8]

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear standard PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[8][9]

-

Handling Precautions: Avoid creating and inhaling dust.[9][10] Use appropriate tools for transferring the solid. In case of contact, wash skin thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes.[10]

-

Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area.[1][3] The compound should be stored under an inert atmosphere to prevent potential degradation.[1]

-

Incompatibilities: Avoid contact with strong acids and strong oxidizing agents, which can degrade the compound or cause hazardous reactions.[9]

Conclusion

This compound is more than just a chemical; it is a versatile and enabling tool for the modern synthetic chemist. Its well-defined reactivity, stability, and strategic importance as a precursor to high-value molecules in the pharmaceutical and agrochemical sectors underscore its significance. The protocols and data presented in this guide provide the necessary technical foundation for its effective and safe utilization in research and development.

References

-

This compound. MySkinRecipes. [Link]

-

Tert-butyl N-[(2-chloropyrimidin-5-YL)methyl]carbamate. PubChem. [Link]

- Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.

- Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino).

-

MSDS of tert-butyl ((2-(difluoromethyl)pyridin-4-yl)methyl)carbamate. Capot Chemical. [Link]

- Method for preparing tert-butyl n-((1r,2s,5s).

Sources

- 1. tert-butyl N-[(2-chloropyridin-4-yl)Methyl]carbaMate CAS#: 916210-27-0 [chemicalbook.com]

- 2. 916210-27-0|this compound|BLD Pharm [bldpharm.com]

- 3. This compound [myskinrecipes.com]

- 4. labshake.com [labshake.com]

- 5. WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 6. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 7. tert-butyl(S)-(1-(4-chloropyridin-2-yl)but-3-en-1-yl)carbamate synthesis - chemicalbook [chemicalbook.com]

- 8. aksci.com [aksci.com]

- 9. fishersci.com [fishersci.com]

- 10. capotchem.com [capotchem.com]

Synthesis of tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate: A Technical Guide

Abstract

This technical guide provides an in-depth overview of the synthetic pathway for tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate, a key building block in contemporary drug discovery and development. The document outlines a reliable and efficient two-step synthesis commencing with the reduction of 2-chloro-4-cyanopyridine to afford the intermediate, (2-chloropyridin-4-yl)methanamine. This is subsequently followed by the protection of the primary amine using di-tert-butyl dicarbonate (Boc₂O). This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and process development, offering detailed protocols, mechanistic insights, and justifications for procedural choices to ensure scientific integrity and reproducibility.

Introduction: Significance of this compound

The 2-chloropyridine scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of biologically active compounds. The title compound, this compound, serves as a crucial intermediate, providing a handle for further molecular elaboration. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the primary amine under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions, a feature that is highly desirable in multi-step synthetic campaigns.[1][2][3] The precursor, (2-chloropyridin-4-yl)methanamine, has been identified as a selective inhibitor of lysyl oxidase-like 2 (LOXL2), an enzyme implicated in fibrotic diseases and cancer, highlighting the pharmacological relevance of this structural class.[4][5][6]

Retrosynthetic Analysis and Strategy

A logical and efficient synthetic approach to this compound involves a two-step sequence starting from a commercially available precursor. The retrosynthetic analysis is depicted below:

Caption: Retrosynthetic analysis of the target molecule.

This strategy is predicated on two well-established and high-yielding transformations: the reduction of a nitrile to a primary amine and the subsequent Boc-protection of that amine.

Synthesis Pathway and Mechanism

The overall synthetic pathway is illustrated below, followed by a discussion of the mechanism for each step.

Caption: Overall synthetic workflow.

Step 1: Reduction of 2-chloro-4-cyanopyridine

The conversion of the nitrile group in 2-chloro-4-cyanopyridine to a primary aminomethyl group is a critical transformation. Several methods can be employed for this reduction, with the choice often depending on scale, available equipment, and desired selectivity.

-

Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere. This method is highly scalable and avoids the use of stoichiometric metal hydride reagents.

-

Metal Hydride Reduction: Reagents like Lithium Aluminum Hydride (LiAlH₄) or Borane complexes (e.g., BH₃·THF) are powerful reducing agents capable of converting nitriles to primary amines. These reactions are typically fast and high-yielding but require anhydrous conditions and careful handling.

For the purpose of this guide, we will focus on a catalytic hydrogenation approach due to its operational simplicity and favorable safety profile on a larger scale.

Step 2: Boc Protection of (2-chloropyridin-4-yl)methanamine

The protection of the newly formed primary amine is achieved using di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via a nucleophilic acyl substitution mechanism.[7][8] The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of Boc₂O. This is followed by the collapse of the tetrahedral intermediate and the departure of a tert-butyl carbonate leaving group, which subsequently decomposes into the stable and volatile byproducts, carbon dioxide and tert-butanol.[9][10] This decomposition drives the reaction to completion. The reaction is often carried out in the presence of a mild base to neutralize the in-situ generated acid and to deprotonate the amine, thereby increasing its nucleophilicity.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a suitably equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times.

Step 1: Synthesis of (2-chloropyridin-4-yl)methanamine

Materials and Reagents:

| Reagent/Material | Grade | Supplier (Example) |

| 2-chloro-4-cyanopyridine | ≥98% | Sigma-Aldrich |

| Raney Nickel (slurry in water) | - | Sigma-Aldrich |

| Methanol (MeOH) | Anhydrous | Fisher Scientific |

| Ammonium Hydroxide (NH₄OH) | 28-30% solution | VWR |

| Diatomaceous Earth (Celite®) | - | Sigma-Aldrich |

| Hydrogen Gas (H₂) | High Purity | Local Supplier |

Equipment:

-

Parr hydrogenation apparatus or a similar high-pressure reactor

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Buchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

To a high-pressure reactor, add 2-chloro-4-cyanopyridine (1.0 eq).

-

Add methanolic ammonia (prepared by bubbling ammonia gas through cold methanol or by carefully adding concentrated ammonium hydroxide to methanol). The use of ammonia helps to suppress the formation of secondary amine byproducts.

-

Carefully add a slurry of Raney Nickel (approximately 10-20% by weight of the starting material) in water.

-

Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the reactor with hydrogen gas (typically 50-100 psi, consult literature for optimal pressure for your specific setup).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully vent the reactor and purge with nitrogen gas.

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to obtain crude (2-chloropyridin-4-yl)methanamine. This material is often used in the next step without further purification.

Step 2: Synthesis of this compound

Materials and Reagents:

| Reagent/Material | Grade | Supplier (Example) |

| (2-chloropyridin-4-yl)methanamine | Crude from Step 1 | - |

| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |

| Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) | ≥99% | Sigma-Aldrich |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | Lab-prepared |

| Brine (saturated aqueous NaCl) | - | Lab-prepared |

| Anhydrous sodium sulfate (Na₂SO₄) | - | Fisher Scientific |

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bars

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup (if necessary)

Procedure:

-

Dissolve the crude (2-chloropyridin-4-yl)methanamine (1.0 eq) in anhydrous dichloromethane.

-

To the stirred solution, add triethylamine (1.1 - 1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.05 - 1.2 eq) in dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

-

Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a pure solid.

Characterization Data (Representative)

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| (2-chloropyridin-4-yl)methanamine | C₆H₇ClN₂ | 142.59 | Oily liquid |

| This compound | C₁₁H₁₅ClN₂O₂ | 242.70 | White solid |

Note: Appearance and physical properties may vary based on purity.

Safety Considerations

-

2-chloro-4-cyanopyridine: Toxic if swallowed or in contact with skin. Handle with appropriate gloves and eye protection.

-

Raney Nickel: Flammable solid, pyrophoric in its dry state. Always handle as a slurry in water.

-

Hydrogen Gas: Highly flammable. Use in a well-ventilated area and ensure the absence of ignition sources.

-

Di-tert-butyl dicarbonate: Lachrymator and skin irritant. Handle in a fume hood.

-

Dichloromethane: Volatile and a suspected carcinogen. Use in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[11]

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process involving the reduction of 2-chloro-4-cyanopyridine followed by Boc protection of the resulting primary amine. The protocols outlined in this guide are based on well-established chemical transformations and are amenable to scale-up. The choice of reagents and conditions can be adapted based on specific laboratory constraints and safety considerations. This versatile building block will continue to be a valuable asset in the synthesis of novel chemical entities for pharmaceutical and agrochemical research.

References

-

Boc Protection Mechanism (Boc2O) - Common Organic Chemistry. (n.d.). Retrieved from [Link]

-

Di-tert-butyl Dicarbonate: A Key Reagent for Efficient Amine Protection. (n.d.). Autech Industry Co.,Limited. Retrieved from [Link]

- (2-Chloropyridin-4-yl)

-

Boc Protecting Group for Amines. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Di-tert-butyl dicarbonate. (n.d.). In Wikipedia. Retrieved from [Link]

-

Amine Boc protection-Mechanism and Reaction Setup. (2022, August 13). [Video]. YouTube. [Link]

- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Organic Process Research & Development.

- Preparation method of 2-chloro-4-aminopyridine. (2015). CN104974085A.

- A Simple Procedure for the Preparation of 2-Cyano-4-chloropyridines. (2011). Journal of Heterocyclic Chemistry.

- Method for synthesis preparation of 2-chloro-4-aminopyridine. (n.d.). CN102101841B.

-

(2-Chloropyridin-4-yl)methanamine. (n.d.). PubChem. Retrieved from [Link]

- (2-Chloropyridin-4-yl)methanamine hydrochloride-SDS. (n.d.). MedChemExpress.

Sources

- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. (2-Chloropyridin-4-yl)MethanaMine Hydrochloride | TargetMol [targetmol.com]

- 6. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 10. nbinno.com [nbinno.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

A Technical Guide to tert-Butyl ((2-chloropyrin-4-yl)methyl)carbamate: Synthesis, Characterization, and Applications

<_ _>

For Correspondence: Senior Application Scientist, Chemical Synthesis Division

Abstract

This guide provides an in-depth technical overview of tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate, a pivotal building block in medicinal chemistry and organic synthesis. We will detail its chemical and physical properties, present a robust and validated synthesis protocol, elucidate its structural characterization through spectroscopic analysis, and explore its significant applications in the development of complex pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding and practical methodology for utilizing this versatile intermediate.

Introduction

Pyridine derivatives are a cornerstone of modern medicinal chemistry, with the pyridine ring being a prevalent scaffold in numerous FDA-approved drugs. The electronic properties and structural features of the pyridine nucleus allow it to serve as a bioisostere for phenyl groups and engage in crucial hydrogen bonding and π-stacking interactions with biological targets. The introduction of a chlorine atom, as seen in the 2-position of this compound, offers a reactive handle for further molecular elaboration through nucleophilic substitution and cross-coupling reactions.

Furthermore, the tert-butoxycarbonyl (Boc) protecting group on the aminomethyl side chain is of paramount importance in multi-step syntheses. Its stability under a wide range of reaction conditions, coupled with its facile removal under mild acidic conditions, makes it an ideal choice for protecting primary amines. The title compound, therefore, represents a strategically designed intermediate, providing both a protected amine for sequential reactions and a reactive chloropyridine core for diversification. Its structure is particularly valuable in creating complex molecules where precise control over reactivity is essential.[1]

Physicochemical Properties and Structural Elucidation

The fundamental properties of this compound are summarized in the table below. This data is critical for handling, reaction setup, and purification.

| Property | Value | Reference |

| CAS Number | 916210-27-0 | [2][3] |

| Molecular Formula | C₁₁H₁₅ClN₂O₂ | [2][3] |

| Molecular Weight | 242.70 g/mol | [2][3] |

| Appearance | Off-white to white solid | [4] |

| Melting Point | 105 - 109 °C | [4] |

| Solubility | Soluble in organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Methanol (MeOH). Limited solubility in water. | [5] |

| Storage | Store in an inert atmosphere at 2-8°C. | [3][6] |

Structural Elucidation: The structure of the molecule is confirmed through a combination of spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at ~1.4-1.5 ppm integrating to 9H), the methylene bridge protons (-CH₂-) (a doublet at ~4.3-4.4 ppm), the carbamate proton (-NH-) (a broad triplet), and the aromatic protons of the pyridine ring (typically between 7.0 and 8.5 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display distinct peaks for the tert-butyl carbons (quaternary and methyls), the methylene carbon, the carbonyl carbon of the carbamate, and the carbons of the 2-chloropyridine ring.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show the molecular ion peak [M+H]⁺, confirming the molecular weight of 242.70. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the mass spectrum, providing definitive evidence of its presence.

Synthesis and Manufacturing

The most common and efficient synthesis of this compound involves the Boc-protection of the corresponding primary amine, (2-chloropyridin-4-yl)methanamine. This precursor can be synthesized from 2-chloro-4-cyanopyridine via catalytic reduction.[7]

Synthetic Workflow

The overall synthetic strategy is a two-step process starting from the commercially available 2-chloro-4-cyanopyridine.

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocol

This protocol describes the Boc-protection of (2-chloropyridin-4-yl)methanamine.

Materials:

-

(2-chloropyridin-4-yl)methanamine (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq)

-

Triethylamine (Et₃N) (1.1 eq)

-

Dichloromethane (DCM) (10 mL per gram of amine)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (EtOAc) for elution

Procedure:

-

Reaction Setup: To a solution of (2-chloropyridin-4-yl)methanamine in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine. Cool the mixture to 0 °C in an ice bath.

-

Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate in DCM dropwise to the cooled amine solution over 15-20 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting amine.

-

Workup: Once the reaction is complete, quench it by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a white to off-white solid.[8]

Causality and Insights:

-

Choice of Base: Triethylamine is used to neutralize the carboxylic acid byproduct formed from the Boc anhydride, driving the reaction to completion.

-

Temperature Control: Initial cooling to 0 °C controls the exothermicity of the reaction and minimizes potential side reactions.

-

Purification: Column chromatography is essential to remove unreacted starting material and byproducts, ensuring high purity of the final compound, which is critical for subsequent steps in a drug synthesis campaign.

Applications in Drug Discovery

This compound is not an active pharmaceutical ingredient itself but is a high-value intermediate. Its utility stems from the orthogonal reactivity of its two key functional groups.

-

Suzuki and Other Cross-Coupling Reactions: The 2-chloro position on the pyridine ring is susceptible to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups, rapidly building molecular complexity.

-

Nucleophilic Aromatic Substitution (SNAAr): The chlorine atom can be displaced by various nucleophiles, such as amines or alcohols, to introduce different side chains.

-

Deprotection and Amide Coupling: After performing reactions at the chloropyridine site, the Boc group can be cleanly removed with an acid like trifluoroacetic acid (TFA). The resulting primary amine is then available for amide bond formation, connecting the pyridine scaffold to other fragments of a target molecule.

This strategic utility makes the compound a key starting material in the synthesis of inhibitors for various biological targets, including kinases and other enzymes. For example, similar chloropyridine carbamates are used in the synthesis of complex molecules like the anticoagulant drug Edoxaban, highlighting the industrial relevance of this structural motif.[9]

Caption: Logical flow of the compound's use in synthesis.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed.

-

Hazard Classification: May cause skin, eye, and respiratory irritation.[10] Harmful if swallowed or inhaled.[4][5]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[10] Handle in a well-ventilated area or a chemical fume hood.[10]

-

Fire Safety: In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not empty into drains.[10][11]

Always consult the latest Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.[11]

Conclusion

This compound is a strategically important intermediate in modern organic synthesis and drug discovery. Its design, featuring an orthogonally protected amine and a reactive chloropyridine core, provides chemists with a versatile tool for constructing complex molecular architectures. The reliable synthesis and well-understood reactivity profile of this compound ensure its continued relevance in the pipeline of pharmaceutical development.

References

- tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry.

- tert-butyl N-[(2-chloropyridin-4-yl)Methyl]carbaMate. ChemicalBook.

- Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate. Google Patents.

- Buy Butyl (2-chloropyridin-4-yl)carbamate (EVT-14400030). EvitaChem.

- 916210-27-0|this compound. BLDpharm.

- Preparation method of 2-chloro-4-aminopyridine. Google Patents.

- 4-Amino-2-chloropyridine: Application, Synthesis. ChemicalBook.

- alpha-Terpinene CAS:99-86-5 EC:202-795-1. CPAChem.

- Tert-Butyl (3-((4-chloropyridin-2-yl)oxy)propyl)carbamate Safety Data Sheet. AK Scientific, Inc.

- Process for producing aminomethylpyridine having a chlorine atom at α-. Google Patents.

-

Process for preparing 2-chloro-5-aminomethyl-pyridine . European Patent Office. Available at: [Link]

-

MSDS of tert-butyl N-(4-chloro-3-iodopyridin-2-yl)carbamate . Capot Chemical Co., Ltd. Available at: [Link]

-

Supporting Information for Synthesis of Carbamates . Available at: [Link]

- tert-butyl(S)-(1-(4-chloropyridin-2-yl)but-3-en-1-yl)carbamate synthesis. ChemicalBook.

-

Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine . ResearchGate. Available at: [Link]

-

tert-Butyl N-(4-methyl-2-pyrid-yl)-carbamate . PubMed. Available at: [Link]

-

This compound . MySkinRecipes. Available at: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. tert-butyl N-[(2-chloropyridin-4-yl)Methyl]carbaMate CAS#: 916210-27-0 [chemicalbook.com]

- 3. 916210-27-0|this compound|BLD Pharm [bldpharm.com]

- 4. fishersci.com [fishersci.com]

- 5. Buy Butyl (2-chloropyridin-4-yl)carbamate (EVT-14400030) | 138763-65-2 [evitachem.com]

- 6. alpha-Terpinene CAS:99-86-5 EC:202-795-1 [cpachem.com]

- 7. US5300650A - Process for producing aminomethylpyridine having a chlorine atom at α- - Google Patents [patents.google.com]

- 8. tert-butyl(S)-(1-(4-chloropyridin-2-yl)but-3-en-1-yl)carbamate synthesis - chemicalbook [chemicalbook.com]

- 9. WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 10. aksci.com [aksci.com]

- 11. capotchem.cn [capotchem.cn]

Spectroscopic Profile of tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate: A Technical Guide

Introduction

tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate (CAS No. 916210-27-0) is a key intermediate in medicinal chemistry and drug discovery, frequently utilized in the synthesis of complex heterocyclic molecules.[1] Its structure combines a 2-chloropyridine moiety, a common pharmacophore, with a tert-butoxycarbonyl (Boc)-protected aminomethyl group, a versatile handle for further chemical modification. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural confirmation in synthetic workflows.

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretations are grounded in fundamental spectroscopic principles and comparative data from related structures, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

The structural features of this compound dictate its characteristic spectroscopic fingerprint. The key components to consider are the substituted pyridine ring, the methylene bridge, the carbamate linkage, and the bulky tert-butyl group.

Figure 1. Chemical structure of this compound with key functional groups highlighted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule in solution. The following data is predicted for a CDCl₃ solvent.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.30 | d | 1H | H-6 (Pyridine) |

| ~7.25 | d | 1H | H-5 (Pyridine) |

| ~7.15 | s | 1H | H-3 (Pyridine) |

| ~5.10 | br s | 1H | N-H (Carbamate) |

| ~4.35 | d | 2H | CH₂ -N |

| ~1.45 | s | 9H | C(CH₃ )₃ |

Interpretation:

-

Aromatic Region (δ 7.0-8.5 ppm): The three protons on the pyridine ring appear as distinct signals. The proton at the 6-position (H-6) is expected to be the most downfield due to its proximity to the electronegative nitrogen and chlorine atoms. The H-5 and H-3 protons will appear at slightly higher fields. The splitting pattern (doublets and a singlet) arises from the coupling between adjacent protons on the ring.

-

Carbamate N-H (δ ~5.10 ppm): The proton on the carbamate nitrogen typically appears as a broad singlet. Its chemical shift can be variable and is dependent on concentration and temperature due to hydrogen bonding.

-

Methylene Protons (δ ~4.35 ppm): The two protons of the methylene group adjacent to the pyridine ring and the carbamate nitrogen appear as a doublet due to coupling with the N-H proton.

-

tert-Butyl Protons (δ ~1.45 ppm): The nine equivalent protons of the tert-butyl group give rise to a sharp singlet, a characteristic signature of the Boc protecting group.[2]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~155.5 | C =O (Carbamate) |

| ~151.0 | C -2 (Pyridine, C-Cl) |

| ~149.5 | C -6 (Pyridine) |

| ~148.0 | C -4 (Pyridine) |

| ~123.0 | C -5 (Pyridine) |

| ~121.0 | C -3 (Pyridine) |

| ~80.0 | C (CH₃)₃ |

| ~44.0 | C H₂-N |

| ~28.3 | C(C H₃)₃ |

Interpretation:

-

Carbonyl Carbon (δ ~155.5 ppm): The carbamate carbonyl carbon resonates in the typical downfield region for this functional group.[2][3]

-

Pyridine Carbons (δ 121.0-151.0 ppm): The five carbons of the pyridine ring are chemically non-equivalent and will show distinct signals. The carbon bearing the chlorine atom (C-2) and the carbons adjacent to the nitrogen (C-6) are the most deshielded.

-

Quaternary tert-Butyl Carbon (δ ~80.0 ppm): The quaternary carbon of the tert-butyl group appears around 80 ppm.

-

Methylene Carbon (δ ~44.0 ppm): The carbon of the methylene bridge is found in the aliphatic region.

-

tert-Butyl Methyl Carbons (δ ~28.3 ppm): The three equivalent methyl carbons of the tert-butyl group give a single, intense signal.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium | N-H Stretch (Carbamate) |

| ~2980 | Medium-Strong | C-H Stretch (Aliphatic) |

| ~1700 | Strong | C=O Stretch (Carbamate) |

| ~1590, ~1550, ~1470 | Medium | C=C and C=N Stretch (Pyridine Ring) |

| ~1250, ~1160 | Strong | C-O Stretch (Carbamate) |

| ~780 | Strong | C-Cl Stretch |

Interpretation:

-

N-H Stretch: The peak around 3350 cm⁻¹ is characteristic of the N-H stretching vibration of the carbamate group.[3]

-

C-H Stretches: The absorptions around 2980 cm⁻¹ correspond to the stretching vibrations of the C-H bonds in the methylene and tert-butyl groups.

-

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ is a definitive indicator of the carbonyl group in the Boc-carbamate.[3]

-

Pyridine Ring Vibrations: The absorptions in the 1470-1590 cm⁻¹ region are characteristic of the stretching vibrations of the C=C and C=N bonds within the aromatic pyridine ring.

-

C-O Stretches: The strong bands in the 1160-1250 cm⁻¹ region are due to the C-O stretching vibrations of the carbamate ester group.

-

C-Cl Stretch: The absorption around 780 cm⁻¹ is indicative of the C-Cl bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule, as well as structural details based on its fragmentation patterns.

Molecular Formula: C₁₁H₁₅ClN₂O₂ Molecular Weight: 242.70 g/mol

| m/z | Proposed Fragment |

| 243.09 | [M+H]⁺ |

| 187.07 | [M - C₄H₈ + H]⁺ |

| 143.06 | [M - Boc + H]⁺ |

| 125.05 | [C₅H₄ClNCH₂]⁺ |

| 57.07 | [C₄H₉]⁺ |

Interpretation:

The electrospray ionization (ESI) mass spectrum in positive ion mode would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 243.09. The presence of chlorine would be indicated by an isotopic peak at m/z 245.09 with approximately one-third the intensity of the [M+H]⁺ peak.

A characteristic fragmentation pathway for Boc-protected amines involves the loss of isobutylene (56 Da) to give a fragment at m/z 187.07.[4] Further fragmentation can lead to the loss of the entire Boc group (100 Da) resulting in a fragment at m/z 143.06. The peak at m/z 125.05 corresponds to the 2-chloro-4-(methyl)pyridine cation. The highly stable tert-butyl cation at m/z 57.07 is also a very common and often abundant fragment in the mass spectra of Boc-protected compounds.

Figure 2. Proposed fragmentation pathway of this compound in ESI-MS.

Experimental Protocols

The following are generalized, self-validating protocols for the acquisition of the spectroscopic data described above.

Synthesis of this compound

A plausible synthetic route involves the N-Boc protection of the corresponding amine, (2-chloropyridin-4-yl)methanamine.

Figure 3. General synthetic scheme for the preparation of the title compound.

Protocol:

-

To a stirred solution of (2-chloropyridin-4-yl)methanamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base such as triethylamine (1.1 eq).

-

To this mixture, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the title compound.

NMR Data Acquisition

-

Prepare a sample by dissolving ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

IR Data Acquisition

-

Acquire the IR spectrum using an attenuated total reflectance (ATR) accessory on an FTIR spectrometer.

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Perform a background scan prior to the sample scan and subtract it from the sample spectrum.

MS Data Acquisition

-

Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Introduce the sample into the mass spectrometer via direct infusion or through an LC system using electrospray ionization (ESI) in positive ion mode.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Optimize the ion source parameters (e.g., capillary voltage, cone voltage) to achieve good signal intensity and fragmentation if desired for MS/MS analysis.

Conclusion

This technical guide has provided a comprehensive overview of the key spectroscopic data for this compound. The detailed analysis of the predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with established experimental protocols, serves as a valuable resource for scientists engaged in the synthesis and characterization of this important chemical intermediate. The presented interpretations, grounded in fundamental principles and comparative analysis, are designed to facilitate confident structural verification and quality assessment in a research and development setting.

References

- 1. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 3. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]

- 4. CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in drug development, this document delves into the theoretical principles governing the dissolution of this compound in organic solvents. In the absence of extensive published quantitative data, this guide equips researchers, scientists, and drug development professionals with a robust framework for predicting, determining, and understanding its solubility profile. A detailed, field-proven experimental protocol for thermodynamic solubility determination is provided, alongside a discussion of the expected solubility trends based on the molecule's structural attributes. This guide is intended to be a practical resource for optimizing reaction conditions, purification processes, and formulation development involving this compound.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that profoundly influences the entire drug development pipeline.[1][2] For active pharmaceutical ingredients (APIs) and their synthetic intermediates, such as this compound, understanding solubility in various organic solvents is paramount. It dictates crucial parameters including:

-

Reaction Kinetics and Yield: Efficient dissolution of reactants in a solvent is essential for optimal reaction rates and product yields.

-

Purification and Crystallization: Solubility differences are exploited in techniques like recrystallization to isolate and purify the target compound.

-

Formulation: The solubility of an API in pharmaceutically acceptable solvents is a key determinant of its bioavailability and the feasibility of different dosage forms.[1]

-

Analytical Characterization: Preparing solutions of known concentrations is a prerequisite for numerous analytical techniques, including chromatography and spectroscopy.

This compound, with its molecular formula C₁₁H₁₅ClN₂O₂, is a building block frequently employed in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[3] Its structure, featuring a substituted pyridine ring and a Boc-protected amine, presents a unique combination of polar and non-polar moieties that govern its interaction with different solvents.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and the solvent. For this compound, the following structural features are key determinants of its solubility profile:

-

tert-Butyloxycarbonyl (Boc) Group: This bulky, non-polar group significantly increases the lipophilicity of the molecule, generally enhancing its solubility in non-polar to moderately polar aprotic solvents.[4]

-

Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, contributing to solubility in protic and polar aprotic solvents.

-

Chloro Substituent: The electronegative chlorine atom can participate in dipole-dipole interactions, influencing solubility in polar solvents.

-

Carbamate Linkage: The carbamate group contains both hydrogen bond donors (N-H) and acceptors (C=O), allowing for interactions with a wide range of solvents.

The overall solubility will be a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone | High | The combination of the lipophilic Boc group and the polar carbamate and pyridine moieties allows for favorable interactions. A related compound is noted to be soluble in dichloromethane.[5] |

| Polar Protic | Methanol, Ethanol | Moderate to High | The carbamate and pyridine groups can engage in hydrogen bonding with the solvent. |

| Non-Polar | Hexanes, Toluene | Low to Moderate | The large, non-polar tert-butyl group will promote some solubility, but the polar functionalities will limit it. |

| Highly Polar | Water | Very Low | The overall lipophilicity of the molecule is expected to result in poor aqueous solubility. A similar compound has a reported water solubility of 0.113 mg/ml.[5] |

It is crucial to experimentally verify these predictions to obtain accurate quantitative data for any specific application.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for solubility measurement is the determination of thermodynamic or equilibrium solubility.[6][7] This method measures the concentration of a compound in a saturated solution that is in equilibrium with the solid drug. The following is a detailed protocol based on the shake-flask method, which is a widely accepted approach.[8][9]

Principle

An excess amount of the solid compound is added to the solvent of interest. The mixture is agitated at a constant temperature until equilibrium is reached between the undissolved solid and the dissolved compound. After separating the solid phase, the concentration of the compound in the clear supernatant is determined analytically.

Materials and Equipment

-

This compound (solid)

-

Organic solvents of interest (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol

-

Preparation of Stock Standards for HPLC Calibration:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a concentrated stock solution.

-

Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

-

Analyze these standards by HPLC to generate a calibration curve (Peak Area vs. Concentration).

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of vials. A general guideline is to add enough solid so that a visible amount remains at the end of the experiment.

-

Accurately dispense a known volume of the desired organic solvent into each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

-

-

Sample Collection and Processing:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle by gravity or centrifugation.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles. The first few drops should be discarded to avoid any potential adsorption onto the filter membrane.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the HPLC calibration curve.

-

Inject the diluted sample into the HPLC system and determine the peak area.

-

Using the calibration curve, calculate the concentration of this compound in the diluted sample.

-

Back-calculate the original concentration in the undissolved sample, taking into account the dilution factor. This value represents the thermodynamic solubility.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table.

Table 2: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Solubility (g/L) | Solubility (mol/L) |

| [Insert Solvent 1] | [Insert Value] | [Insert Value] |

| [Insert Solvent 2] | [Insert Value] | [Insert Value] |

| [Insert Solvent 3] | [Insert Value] | [Insert Value] |

| ... | ... | ... |

Interpretation of Results:

The quantitative solubility data will provide invaluable insights for various applications:

-

For Synthetic Chemists: The choice of reaction solvent can be optimized to ensure complete dissolution of starting materials, potentially leading to improved reaction efficiency. Solvents with high solubility for the product and low solubility for impurities can be identified for effective purification by crystallization.

-

For Process Chemists: Understanding the solubility in different solvents is crucial for designing scalable and robust crystallization and isolation procedures.

-

For Formulation Scientists: This data is the first step in identifying suitable solvent systems for preclinical and clinical formulations.

Conclusion

While a comprehensive public database of the solubility of this compound in organic solvents is currently lacking, this guide provides the theoretical foundation and a detailed experimental framework for its determination. By understanding the interplay of its structural features and applying the robust shake-flask method, researchers can generate the critical solubility data needed to advance their research and development activities. The principles and protocols outlined herein are designed to empower scientists to make informed decisions regarding solvent selection, process optimization, and formulation strategy, ultimately contributing to the successful progression of drug discovery and development projects.

References

- BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines.

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- EvitaChem. (n.d.). Buy Butyl (2-chloropyridin-4-yl)

- Inventiva Pharma. (n.d.).

- ChemicalBook. (n.d.). tert-butyl N-[(2-chloropyridin-4-yl)

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- BioDuro. (n.d.). ADME Solubility Assay.

- PubChem. (n.d.). Tert-butyl (piperidin-4-ylmethyl)

- PubChem. (n.d.). tert-Butyl N-(4-methyl-2-pyrid-yl)

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- SALTISE. (2021). Organic Chemistry: Introduction to Solubility.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- PubChem. (n.d.). Tert-butyl N-[(2-chloropyrimidin-5-YL)

- Chemical Reviews. (n.d.). Physics-Based Solubility Prediction for Organic Molecules.

- PubChem. (n.d.). tert-butyl N-(6-chloropyridin-2-yl)

- ChemicalBook. (n.d.). tert-butyl(S)-(1-(4-chloropyridin-2-yl)but-3-en-1-yl)

- BLDpharm. (n.d.). 916210-27-0|tert-Butyl ((2-chloropyridin-4-yl)methyl)

- PubChemLite. (n.d.). Tert-butyl ((4-chloropyridin-2-yl)methyl)

- BLDpharm. (n.d.). 2675521-17-0|tert-Butyl (2-chloro-6-methylpyrimidin-4-yl)

- BLDpharm. (n.d.). 108612-54-0|tert-Butyl methyl(piperidin-4-yl)

- MySkinRecipes. (n.d.). tert-Butyl ((2-chloropyridin-4-yl)methyl)

Sources

- 1. enamine.net [enamine.net]

- 2. inventivapharma.com [inventivapharma.com]

- 3. This compound [myskinrecipes.com]

- 4. Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy Butyl (2-chloropyridin-4-yl)carbamate (EVT-14400030) | 138763-65-2 [evitachem.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. pubs.acs.org [pubs.acs.org]

The Strategic Intermediate: A Technical Guide to tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate

Foreword: Unveiling a Key Building Block in Modern Synthesis

In the landscape of pharmaceutical and agrochemical research, the strategic use of well-defined molecular building blocks is paramount to the efficient discovery and development of novel active compounds. Among these, tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate (CAS No. 916210-27-0) has emerged as a versatile and highly valuable intermediate. Its unique combination of a reactive chloropyridine moiety and a Boc-protected aminomethyl group offers medicinal and process chemists a reliable handle for introducing a key structural motif found in a range of biologically active molecules. This technical guide provides an in-depth exploration of this compound, from its commercial availability and synthesis to its critical applications and safe handling, tailored for researchers, scientists, and drug development professionals.

Commercial Availability and Physicochemical Profile

This compound is readily available from a variety of chemical suppliers, ensuring a stable supply chain for research and development activities.[1] It is typically offered in research quantities with purities of 98% or higher.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 916210-27-0 | [1][2] |

| Molecular Formula | C₁₁H₁₅ClN₂O₂ | [1][2] |

| Molecular Weight | 242.70 g/mol | [1][2] |

| Appearance | White to off-white solid | [3] |

| Purity | ≥98% | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C | [4] |

Synthesis and Mechanism: A Closer Look at the Boc Protection

The synthesis of this compound is primarily achieved through the Boc protection of (2-chloropyridin-4-yl)methanamine. This reaction is a cornerstone of modern organic synthesis, valued for its high efficiency and the stability of the resulting carbamate.

The Underlying Chemistry: Nucleophilic Acyl Substitution

The formation of the tert-butoxycarbonyl (Boc) protecting group proceeds via a nucleophilic acyl substitution mechanism.[5] The amine nitrogen of (2-chloropyridin-4-yl)methanamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[5][6][7] The reaction is often facilitated by a non-nucleophilic base, such as triethylamine (Et₃N), which serves to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproducts.

The reaction cascade involves the departure of a tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and tert-butoxide. The tert-butoxide then abstracts a proton from the protonated amine, regenerating the neutral product and forming tert-butanol.[6] The evolution of carbon dioxide gas is a strong thermodynamic driving force for this reaction.[6][8]

A Validated Experimental Protocol

The following protocol is adapted from a similar synthesis and provides a robust method for the preparation of the title compound.[3]

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve (2-chloropyridin-4-yl)methanamine (1.0 equivalent) in dichloromethane (DCM).

-

Add triethylamine (1.0-1.2 equivalents).

-

Cool the solution to 0°C in an ice bath.

Step 2: Addition of Boc Anhydride

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 equivalents) in DCM to the reaction mixture.

-

Causality Insight: Slow addition is crucial to control the exothermicity of the reaction and the rate of CO₂ evolution, preventing pressure buildup.

Step 3: Reaction Monitoring

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

Step 4: Work-up and Isolation

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 5: Purification

-

The crude product can be purified by silica gel column chromatography to yield this compound as a white to off-white solid.

-

Self-Validation: The purity of the final product should be confirmed by analytical techniques such as NMR and LC-MS.

Strategic Applications in Drug Discovery and Agrochemicals

The utility of this compound lies in its bifunctional nature. The Boc-protected amine provides a stable, masked nucleophile, while the 2-chloropyridine ring is susceptible to a variety of coupling and substitution reactions.

A Key Intermediate for Kinase Inhibitors

The 2-aminopyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. This compound serves as a valuable precursor for the synthesis of such compounds. For instance, it has been utilized as an intermediate in the development of potent p38 MAP kinase inhibitors.[9] The synthesis strategy typically involves a nucleophilic aromatic substitution or a transition metal-catalyzed cross-coupling reaction at the C2 position of the pyridine ring, followed by deprotection of the Boc group to reveal the primary amine, which can then be further functionalized.

Versatility in Agrochemical Synthesis

The chloropyridine moiety is a common feature in many herbicides and pesticides, contributing to their biological activity.[1] The title compound can be employed in the synthesis of novel agrochemicals where the Boc-protected aminomethyl group allows for the introduction of diverse functionalities to modulate properties such as solubility, target specificity, and environmental persistence.

Analytical Characterization

Confirmation of the structure and purity of this compound is crucial. Spectroscopic methods are indispensable for this purpose.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the tert-butyl group (a singlet at approximately 1.4-1.5 ppm), the methylene protons (a doublet), and the aromatic protons of the pyridine ring.[10]

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) will show the corresponding [M+H]⁺ ion, confirming the molecular weight.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, under an inert atmosphere.[4] Recommended storage temperature is between 2-8°C.

Conclusion: A Strategic Asset in the Synthetic Chemist's Toolbox

This compound is a commercially available and synthetically accessible building block of significant strategic importance. Its well-defined reactivity and the robust nature of the Boc protecting group make it an ideal intermediate for the synthesis of complex target molecules in the pharmaceutical and agrochemical industries. A thorough understanding of its synthesis, reactivity, and safe handling, as outlined in this guide, will empower researchers to effectively leverage this versatile compound in their discovery and development programs.

References

- BLDpharm. tert-Butyl ((2-chloropyridin-4-yl)methyl)

- MySkinRecipes. tert-Butyl ((2-chloropyridin-4-yl)methyl)

- ChemicalBook. tert-butyl N-[(2-chloropyridin-4-yl)

- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.

- ChemicalBook. tert-butyl(S)-(1-(4-chloropyridin-2-yl)but-3-en-1-yl)

- Common Organic Chemistry. Boc Protection Mechanism (Boc2O).

- Smolecule. Buy tert-Butyl ((2-chloropyrimidin-4-yl)methyl)

- Google Patents. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-....

- EvitaChem. Buy Butyl (2-chloropyridin-4-yl)

- Google Patents. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino) -....

- BLDpharm. 916210-27-0|tert-Butyl ((2-chloropyridin-4-yl)methyl)

- ChemicalBook. tert-butyl N-[(2-chloropyridin-4-yl)

- PubChem. Tert-butyl (piperidin-4-ylmethyl)

- Fisher Scientific.

- Master Organic Chemistry. Amine Protection and Deprotection.

- J&K Scientific LLC. BOC Protection and Deprotection.

- PMC - NIH. tert-Butyl N-benzyl-N-(4-methyl-2-pyridyl)

Sources

- 1. This compound [myskinrecipes.com]

- 2. tert-butyl N-[(2-chloropyridin-4-yl)Methyl]carbaMate CAS#: 916210-27-0 [chemicalbook.com]

- 3. tert-butyl(S)-(1-(4-chloropyridin-2-yl)but-3-en-1-yl)carbamate synthesis - chemicalbook [chemicalbook.com]

- 4. 916210-27-0|this compound|BLD Pharm [bldpharm.com]

- 5. jk-sci.com [jk-sci.com]

- 6. commonorganicchemistry.com [commonorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. tert-Butyl N-benzyl-N-(4-methyl-2-pyridyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tert-butyl N-[(2-chloropyridin-4-yl)Methyl]carbaMate(916210-27-0) 1H NMR spectrum [chemicalbook.com]

- 11. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 12. Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Boc-Protected Pyridylmethylamines: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of tert-butoxycarbonyl (Boc)-protected pyridylmethylamines. These compounds are pivotal building blocks in modern medicinal chemistry and organic synthesis, offering a strategic advantage in the construction of complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate the effective utilization of these versatile intermediates. We will delve into the nuances of their preparation, explore the critical aspect of chemoselectivity, and showcase their instrumental role in the synthesis of notable pharmaceutical agents.

Introduction: The Strategic Importance of Boc-Protected Pyridylmethylamines

The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals, prized for its ability to engage in a variety of biological interactions. The introduction of functionalized side chains, such as an aminomethyl group, provides a key vector for molecular elaboration and modulation of physicochemical properties. However, the inherent nucleophilicity and basicity of the primary amine necessitate a robust protection strategy to ensure chemoselectivity in multi-step syntheses.

The tert-butoxycarbonyl (Boc) group is a preeminent choice for amine protection due to its broad stability to a range of reaction conditions, including basic and nucleophilic environments, and its facile removal under mild acidic conditions.[1][2] This orthogonality makes it an invaluable tool in complex synthetic campaigns. Boc-protected pyridylmethylamines, therefore, emerge as highly valuable and versatile building blocks, enabling chemists to strategically unveil the reactive amine functionality at the desired synthetic juncture. Their application has been instrumental in the development of cutting-edge pharmaceuticals by providing a reliable handle for the introduction of the pyridylmethyl moiety.[3]

This guide will provide a detailed exploration of the three positional isomers: tert-butyl (pyridin-2-ylmethyl)carbamate, tert-butyl (pyridin-3-ylmethyl)carbamate, and tert-butyl (pyridin-4-ylmethyl)carbamate.

Synthesis and Characterization

The synthesis of Boc-protected pyridylmethylamines is typically achieved through the reaction of the corresponding pyridylmethylamine with di-tert-butyl dicarbonate (Boc)₂O. The reaction conditions can be tailored to optimize yield and purity.

General Synthetic Pathway

The fundamental reaction involves the nucleophilic attack of the exocyclic primary amine of the pyridylmethylamine onto one of the carbonyl carbons of (Boc)₂O. The reaction is often conducted in the presence of a base to neutralize the liberated proton and drive the reaction to completion.

Figure 1: General scheme for the Boc protection of pyridylmethylamines.

Detailed Experimental Protocols

The following protocols are provided as a practical guide for the synthesis of the three positional isomers.

Protocol 1: Synthesis of tert-butyl (pyridin-2-ylmethyl)carbamate

To a solution of 2-(aminomethyl)pyridine (1.0 eq) in dichloromethane (DCM, 0.5 M) is added triethylamine (1.2 eq). The mixture is stirred at room temperature for 10 minutes. Di-tert-butyl dicarbonate (1.1 eq) dissolved in a minimal amount of DCM is then added dropwise. The reaction is stirred at room temperature for 12-16 hours. Upon completion, the reaction mixture is washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product, which can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of tert-butyl (pyridin-3-ylmethyl)carbamate

3-(Aminomethyl)pyridine (1.0 eq) is dissolved in a 1:1 mixture of tetrahydrofuran (THF) and water (0.4 M). Sodium hydroxide (1.1 eq) is added, and the mixture is cooled to 0 °C. Di-tert-butyl dicarbonate (1.1 eq) is added portion-wise, and the reaction is allowed to warm to room temperature and stirred for 18 hours. The THF is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the product.[4]

Protocol 3: Synthesis of tert-butyl (pyridin-4-ylmethyl)carbamate

To a stirred solution of 4-(aminomethyl)pyridine (1.0 eq) in methanol (0.5 M) at 0 °C is added di-tert-butyl dicarbonate (1.05 eq). The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The solvent is then removed under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the desired product.

Characterization Data

Accurate characterization is paramount for ensuring the purity and identity of these key intermediates. The following table summarizes the key physical and spectroscopic data for the three isomers.

| Compound | Isomer | Appearance | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| tert-butyl (pyridin-2-ylmethyl)carbamate | 2- | Colorless oil | - | 8.52 (d, 1H), 7.65 (t, 1H), 7.27 (d, 1H), 7.17 (dd, 1H), 5.89 (br s, 1H), 4.45 (d, 2H), 1.46 (s, 9H)[5] | 157.6, 156.0, 148.9, 136.6, 122.1, 121.5, 79.2, 45.6, 28.3[5] |

| tert-butyl (pyridin-3-ylmethyl)carbamate | 3- | Colorless oil | - | 8.52-8.49 (m, 2H), 7.64 (d, 1H), 7.28-7.25 (m, 1H), 5.18 (br s, 1H), 4.33 (d, 2H), 1.45 (s, 9H)[5] | 155.9, 148.8, 148.5, 135.3, 134.7, 123.5, 79.8, 42.1, 28.3[5] |

| tert-butyl (pyridin-4-ylmethyl)carbamate | 4- | White solid | 78-80 | 8.54 (d, 2H), 7.22 (d, 2H), 5.05 (br s, 1H), 4.31 (d, 2H), 1.46 (s, 9H) | 155.8, 149.9, 147.2, 122.1, 79.7, 43.4, 28.4 |

Chemoselectivity in Boc Protection

A critical consideration in the synthesis of Boc-protected pyridylmethylamines is the potential for competing reaction at the pyridine nitrogen. The pyridine nitrogen, being sp²-hybridized and part of an aromatic system, is generally less nucleophilic than the exocyclic sp³-hybridized primary amine. This inherent difference in nucleophilicity is the primary factor driving the chemoselective protection of the aminomethyl group.[6]

Figure 2: Rationale for the chemoselective Boc protection of the exocyclic amine.

Under standard reaction conditions, the formation of the N-Boc-pyridinium salt is generally not observed to a significant extent. The use of a non-nucleophilic base, such as triethylamine or a hindered base, further minimizes the risk of side reactions involving the pyridine ring. However, in cases where the pyridine nitrogen is electronically enriched by electron-donating substituents on the ring, its nucleophilicity may be enhanced, potentially leading to a decrease in selectivity. Careful control of reaction conditions, such as temperature and the rate of addition of (Boc)₂O, is advisable in such scenarios.

Reactivity and Deprotection Strategies

The utility of the Boc group lies in its predictable and clean removal under acidic conditions. The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA) in an inert solvent like DCM, or with hydrochloric acid (HCl) in a solvent such as 1,4-dioxane or methanol.[7]

Deprotection Mechanism

The acid-catalyzed deprotection proceeds via protonation of the carbamate carbonyl oxygen, followed by fragmentation to generate a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid readily decarboxylates to afford the free amine.[8]

Figure 3: Stepwise mechanism of acid-catalyzed Boc deprotection.

Potential Side Reactions and Troubleshooting

A potential complication during Boc deprotection is the reaction of the electrophilic tert-butyl cation with nucleophilic functionalities within the molecule or solvent.[9] In the context of pyridylmethylamines, the pyridine nitrogen itself can act as a nucleophile, leading to N-tert-butylation of the pyridine ring, although this is generally a minor side reaction. To mitigate this, scavengers such as anisole or thioanisole can be added to the reaction mixture to trap the tert-butyl cation.[10]

Incomplete deprotection can sometimes be an issue. This can be addressed by increasing the reaction time, temperature, or the concentration of the acid. It is crucial to monitor the reaction by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete conversion.

Applications in Drug Discovery: Case Studies

The strategic use of Boc-protected pyridylmethylamines is best illustrated through their application in the synthesis of complex pharmaceutical agents.

Synthesis of Edoxaban

Edoxaban is an oral, direct factor Xa inhibitor used for the prevention of stroke and systemic embolism. Several synthetic routes to Edoxaban utilize a Boc-protected diamine intermediate. While not a direct pyridylmethylamine, the principles of Boc protection and deprotection are central to the synthesis. For instance, a key step involves the deprotection of a Boc-protected amine under acidic conditions to enable a subsequent amide coupling reaction.[11][12][13][14][15][16][]

Synthesis of Torcetrapib